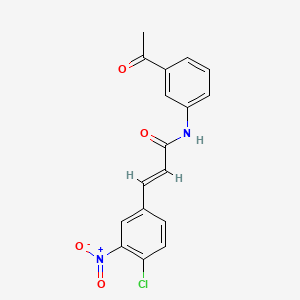![molecular formula C9H11N5O5S B5911580 N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide](/img/structure/B5911580.png)
N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide, commonly known as DASA-58, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases. DASA-58 is a derivative of 2-nitrobenzene sulfonamide and has been shown to inhibit the activity of several enzymes, including carbonic anhydrase (CA) IX and XII.
Wirkmechanismus
DASA-58 inhibits the activity of N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide IX and XII by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in pH and subsequent inhibition of tumor growth.
Biochemical and Physiological Effects:
DASA-58 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, DASA-58 has been shown to have anti-inflammatory effects and can reduce the production of reactive oxygen species. DASA-58 has also been shown to improve glucose uptake in skeletal muscle cells, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DASA-58 in lab experiments is its high purity and yield. DASA-58 has been shown to be stable under various conditions, making it suitable for long-term experiments. However, one limitation of using DASA-58 is its specificity for N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide IX and XII. While this specificity makes it an attractive candidate for cancer therapy, it may limit its use in other applications.
Zukünftige Richtungen
There are several future directions for the study of DASA-58. One potential application is in the treatment of diabetic complications, as DASA-58 has been shown to improve glucose uptake in skeletal muscle cells. Additionally, further studies are needed to determine the efficacy of DASA-58 in combination with other cancer therapies. Finally, the development of more specific inhibitors of N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide IX and XII may lead to the development of more effective cancer therapies.
Synthesemethoden
The synthesis of DASA-58 involves the reaction of 4-amino-2-nitrophenol with sodium sulfite to form the corresponding nitroso derivative. This intermediate is then reacted with ethyl chloroacetate to form the desired product, DASA-58. The synthesis of DASA-58 has been reported to have a high yield and purity, making it a suitable candidate for further studies.
Wissenschaftliche Forschungsanwendungen
DASA-58 has been extensively studied for its potential applications in cancer therapy. N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide IX and XII are overexpressed in many types of cancer cells, making them attractive targets for cancer treatment. DASA-58 has been shown to inhibit the activity of N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide IX and XII, leading to a decrease in tumor growth and angiogenesis.
Eigenschaften
IUPAC Name |
N-[4-(diaminomethylideneamino)sulfonyl-2-nitrophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O5S/c1-5(15)12-7-3-2-6(4-8(7)14(16)17)20(18,19)13-9(10)11/h2-4H,1H3,(H,12,15)(H4,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVKQRYHAYXBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N=C(N)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Diaminomethylene-sulfamoyl)-2-nitro-phenyl]-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911512.png)
![3-[(2,4-dichlorophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911513.png)
![3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911519.png)
![1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B5911526.png)
![3-[(2,3-dimethylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911532.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-2-buten-1-one](/img/structure/B5911533.png)
![1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5911546.png)
![3-[(4-phenoxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911547.png)
![1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911549.png)
![1-(4-bromophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5911553.png)
![N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911556.png)
![N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5911563.png)

![N-(3-methylphenyl)-2-{4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5911573.png)